molecular formula C4H12N2O B2956453 (2-Aminoethyl)(methoxy)methylamine CAS No. 132425-29-7

(2-Aminoethyl)(methoxy)methylamine

Cat. No.: B2956453
CAS No.: 132425-29-7
M. Wt: 104.153
InChI Key: VMWLCTOJEGRNCN-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methoxy)methylamine is a chemical compound with the molecular formula C4H12N2O. It is also known by its systematic name, 1,2-Ethanediamine, N1-methoxy-N1-methyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methoxy)methylamine typically involves the reaction of 2-methoxyethylamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process that includes the preparation of intermediates such as benzyl imine and N-benzyl alkenyl-2-methoxy ethylamine. These intermediates are then subjected to methylation under alkaline conditions, followed by deprotection and rectification to yield the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methoxy)methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It participates in substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives. These products have significant applications in different chemical processes and industries .

Scientific Research Applications

(2-Aminoethyl)(methoxy)methylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methoxy)methylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: This compound has a similar structure but with three aminoethyl groups attached to a central nitrogen atom.

    Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.

    Trimethylamine: Another similar compound with three methyl groups attached to the nitrogen atom.

Uniqueness

(2-Aminoethyl)(methoxy)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and aminoethyl groups allow it to participate in a variety of reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N'-methoxy-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-6(7-2)4-3-5/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWLCTOJEGRNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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